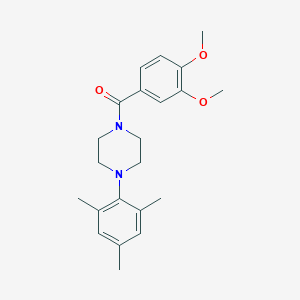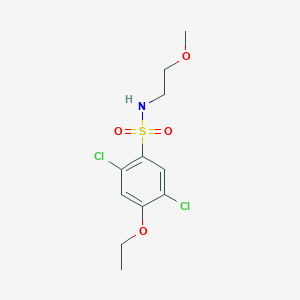
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and has shown potential in treating various types of cancers.
Wirkmechanismus
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide targets the BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide blocks the activation of downstream signaling pathways and prevents the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also modulates the immune response and enhances the activity of immune cells, such as T cells and natural killer cells. Additionally, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in lab experiments include its high potency, selectivity, and favorable pharmacokinetic profile. However, the limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in different types of cancers.
Zukünftige Richtungen
There are several future directions for the research and development of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide. These include the evaluation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, and the development of novel formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in different types of cancers and to explore its potential in other therapeutic areas.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide involves a series of chemical reactions that include the condensation of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methylpent-1-yn-3-ol in the presence of a base, followed by the reaction with N,N-dimethylformamide dimethyl acetal and hydrolysis of the resulting intermediate to yield 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been extensively studied for its potential in treating various types of cancers, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Clinical trials are ongoing to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in cancer patients.
Eigenschaften
Produktname |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H16ClNO3S |
Molekulargewicht |
301.79 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16ClNO3S/c1-5-13(3,6-2)15-19(16,17)12-9-10(14)7-8-11(12)18-4/h1,7-9,15H,6H2,2-4H3 |
InChI-Schlüssel |
FRQQCEHLRKOFFQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)